D-threo-Ritalinic Acid (also referred as d-ritalinic acid or d-RA) is the primary metabolite of d-threo-methylphenidate (d-MPH), a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). [, ] It is classified as a substituted piperidine carboxylic acid belonging to the piperidine family of organic compounds. [, ] D-threo-Ritalinic Acid plays a crucial role in scientific research, specifically in understanding the pharmacokinetics and metabolism of d-MPH. [, , ] This analysis will focus on its scientific applications outside of therapeutic drug usage.
D-threo-Ritalinic Acid is primarily synthesized from the racemic mixture of dl-threo-ritalinic acid through various resolution techniques. It falls under the classification of psychoactive substances and is categorized as a central nervous system stimulant. Its structural characteristics and enantiomeric purity are crucial for its efficacy in medical applications.
The synthesis of D-threo-Ritalinic Acid involves several key steps, primarily focusing on the resolution of the racemic dl-threo-ritalinic acid. The following methods are commonly employed:
D-threo-Ritalinic Acid has a specific molecular structure characterized by its chiral centers. The molecular formula is with a molecular weight of approximately 201.28 g/mol.
D-threo-Ritalinic Acid participates in various chemical reactions, primarily involving esterification and salt formation:
The mechanism of action of D-threo-Ritalinic Acid primarily involves the inhibition of dopamine reuptake in the central nervous system, similar to other stimulant medications:
D-threo-Ritalinic Acid has several applications in scientific research and medicine:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: